molecular formula C11H13N3 B2360081 1-(Pyridin-4-yl)piperidine-4-carbonitrile CAS No. 1365155-44-7

1-(Pyridin-4-yl)piperidine-4-carbonitrile

Cat. No. B2360081
M. Wt: 187.246
InChI Key: RDGPCBQPYJDZBA-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

tBuOK (2.29 g, 20.45 mmol, 2.5 eq) was added in portions at −5° C. to a solution of 1-(pyridin-4-yl)piperidin-4-one (1.44 g, 8.18 mmol, 1 eq) and TOSMIC (1.91 g, 9.81 mmol, 1.2 eq) in DME (20 ml) and EtOH (0.5 ml), and then stirring was carried out for 2 h at RT. The reaction mixture was hydrolyzed with ice-water (50 ml), extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water and sat. NaCl solution (in each case 100 ml), dried over sodium sulfate and concentrated under reduced pressure. After purification by column chromatography (silica gel, 4% MeOH in dichloromethane), the desired product was obtained in the form of a brown solid. Yield: 34% (530 mg, 2.83 mmol).
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
C(O[K])(C)(C)C.[N:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1.CC1C=CC(S([CH2:30][N+:31]#[C-])(=O)=O)=CC=1>COCCOC.CCO>[N:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][CH:16]([C:30]#[N:31])[CH2:15][CH2:14]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
1.44 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
1.91 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water and sat. NaCl solution (in each case 100 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography (silica gel, 4% MeOH in dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.